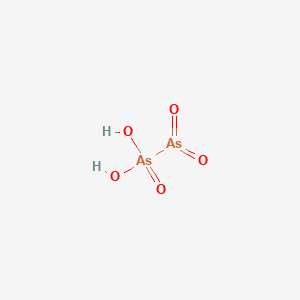
Arsenic Oxide (As2O5) Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenic Oxide (As2O5) Hydrate, also known as Arsenic Pentoxide Hydrate, is an inorganic compound with the chemical formula As2O5·xH2O. It is a white, deliquescent solid that is relatively unstable. This compound is significant in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arsenic Oxide (As2O5) Hydrate can be synthesized by oxidizing arsenic trioxide (As2O3) with strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction is typically carried out under controlled conditions to ensure the complete conversion of arsenic trioxide to arsenic pentoxide.
Industrial Production Methods
In industrial settings, arsenic pentoxide is produced by heating arsenic trioxide in the presence of oxygen. This process is reversible and requires careful control of temperature and oxygen concentration to achieve high yields of arsenic pentoxide .
Chemical Reactions Analysis
Types of Reactions
Arsenic Oxide (As2O5) Hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize other substances.
Reduction: It can be reduced to arsenic trioxide (As2O3) under certain conditions.
Hydrolysis: It reacts with water to form arsenic acid (H3AsO4).
Common Reagents and Conditions
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Activated carbon, glucose.
Hydrolysis Conditions: Reaction with water at room temperature.
Major Products Formed
Oxidation: Various oxidized products depending on the substrate.
Reduction: Arsenic trioxide (As2O3).
Hydrolysis: Arsenic acid (H3AsO4).
Scientific Research Applications
Arsenic Oxide (As2O5) Hydrate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of Arsenic Oxide (As2O5) Hydrate involves its ability to act as a strong oxidizing agent. It can induce oxidative stress in biological systems, leading to cell damage and apoptosis. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Arsenic Trioxide (As2O3): Another common arsenic compound with similar chemical properties but different oxidation states.
Arsenic Acid (H3AsO4): Formed by the hydrolysis of arsenic pentoxide.
Arsenic Sulfides (As2S3, As4S4): Compounds with arsenic in different oxidation states and bonded to sulfur.
Uniqueness
Arsenic Oxide (As2O5) Hydrate is unique due to its high oxidation state and strong oxidizing properties. It is less stable compared to other arsenic compounds, making it particularly useful in specific chemical reactions and industrial applications .
Properties
Molecular Formula |
As2H2O5 |
|---|---|
Molecular Weight |
231.86 g/mol |
IUPAC Name |
arsoarsonic acid |
InChI |
InChI=1S/As2H2O5/c3-1(4)2(5,6)7/h(H2,5,6,7) |
InChI Key |
DOVFDUQBWSEJGT-UHFFFAOYSA-N |
Canonical SMILES |
O[As](=O)(O)[As](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


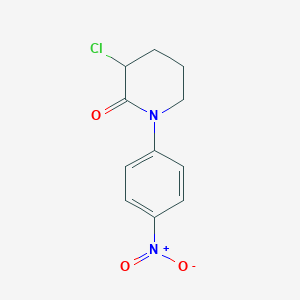
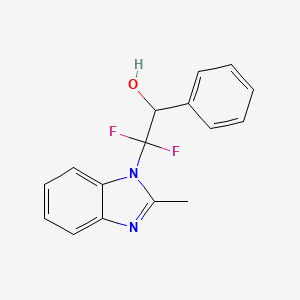
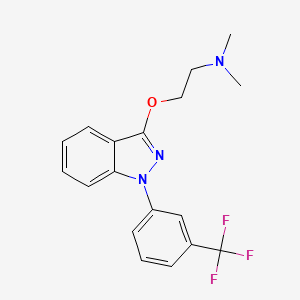
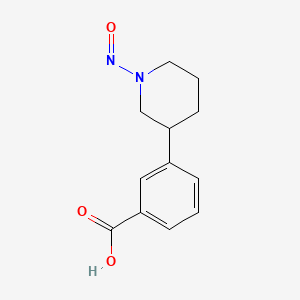
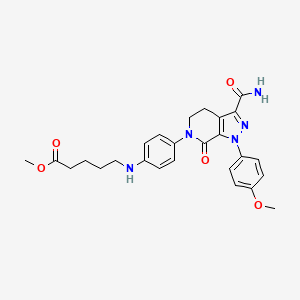
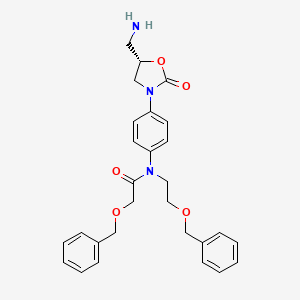
![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)
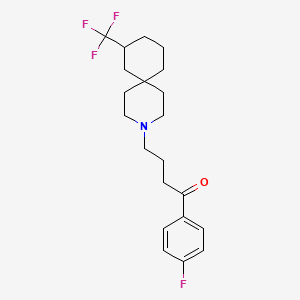
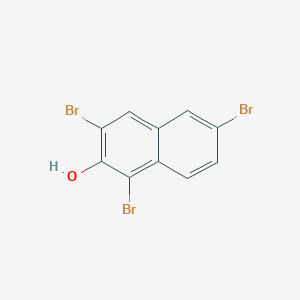
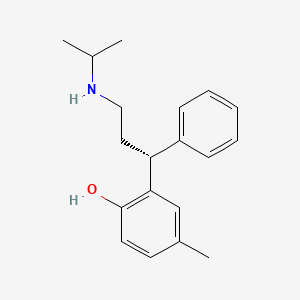
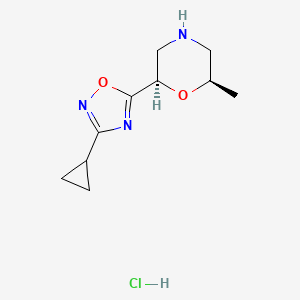
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
